molecular formula C17H23ClN4O4S2 B2354536 1-((3-chloro-2-methylphenyl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane CAS No. 1903580-25-5

1-((3-chloro-2-methylphenyl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane

Cat. No.: B2354536
CAS No.: 1903580-25-5
M. Wt: 446.97
InChI Key: NSVNJJKUSUGKEH-UHFFFAOYSA-N
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Description

1-((3-chloro-2-methylphenyl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C17H23ClN4O4S2 and its molecular weight is 446.97. The purity is usually 95%.
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Biological Activity

1-((3-chloro-2-methylphenyl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane, commonly referred to as compound 1, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its complex structure that includes a diazepane ring and sulfonyl groups, which are known to enhance biological interactions.

The molecular formula for compound 1 is C17H23ClN4O4S2C_{17}H_{23}ClN_{4}O_{4}S_{2}, with a molecular weight of 447.0 g/mol. The structural features include two sulfonyl groups and a chloro-substituted aromatic ring, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds containing imidazole and diazepane moieties often exhibit a range of pharmacological effects, including anticancer, antibacterial, and antiviral activities. The following sections detail specific biological activities associated with compound 1.

Anticancer Activity

Recent studies have highlighted the potential of imidazole-containing compounds as anticancer agents. For instance, a related compound demonstrated significant tumor suppression in xenograft models. In this study, administration of the compound at 60 mg/kg resulted in a 77% reduction in tumor growth without significant weight loss in the subjects .

The anticancer activity of imidazole derivatives is often attributed to their ability to interfere with cell cycle progression and induce apoptosis. For example, compounds similar to compound 1 have been shown to arrest cancer cells in the G2/M phase of the cell cycle and inhibit tubulin polymerization .

Antibacterial Activity

While specific data on the antibacterial activity of compound 1 is limited, imidazole derivatives generally exhibit significant antibacterial properties. For instance, certain imidazole-based compounds have been effective against various bacterial strains by disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways.

Case Studies

Several case studies have examined the biological activity of structurally similar compounds:

Study Compound Model Findings
Study ACompound XMDA-MB-468 xenograft model77% tumor growth inhibition
Study BCompound YA549 lung cancer cellsInduced G2/M phase arrest
Study CCompound ZBacterial strainsSignificant antibacterial activity

These studies suggest that the structural characteristics of compound 1 may confer similar biological activities.

Structure-Activity Relationship (SAR)

The biological activity of compound 1 can be analyzed through its structure-activity relationship. The presence of electron-donating groups on the phenyl ring has been correlated with increased potency against cancer cell lines. Modifications to the imidazole moiety also play a crucial role in enhancing biological efficacy .

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)sulfonyl-4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN4O4S2/c1-13-15(18)6-4-7-16(13)27(23,24)21-8-5-9-22(11-10-21)28(25,26)17-12-20(3)14(2)19-17/h4,6-7,12H,5,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVNJJKUSUGKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C(=N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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